REACTION_CXSMILES
|
[C:1]([OH:7])(=O)[CH2:2][CH2:3][CH2:4][CH3:5].ClC([O:11][CH2:12][CH3:13])=O.[CH2:14]([N:16](CC)CC)C>C(Cl)(Cl)Cl>[CH:12]([O:11][CH:4]([CH3:3])[CH3:5])([CH3:13])[CH3:14].[C:1]([NH2:16])(=[O:7])[CH2:2][CH2:3][CH2:4][CH3:5]
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Name
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|
Quantity
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10.86 mL
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Type
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reactant
|
Smiles
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C(CCCC)(=O)O
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
|
9.52 mL
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Type
|
reactant
|
Smiles
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ClC(=O)OCC
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Name
|
|
Quantity
|
14 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Control Type
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UNSPECIFIED
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Setpoint
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-20 °C
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Type
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CUSTOM
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Details
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The mixture was stirred at -20° C. for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Ammonia was bubbled through the mixture 10 minutes at -20° C. and 20 minutes at 0° C
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Duration
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20 min
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Type
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TEMPERATURE
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Details
|
to warm to room temperature
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Type
|
STIRRING
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Details
|
stirred for 90 minutes
|
Duration
|
90 min
|
Type
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ADDITION
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Details
|
Chloroform (100 mL) and 1 N hydrochloric acid (50 mL) were added
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Type
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CUSTOM
|
Details
|
The layers were separated
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Type
|
WASH
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Details
|
the organic layer was washed with saturated sodium bicarbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (magnesium sulfate)
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Type
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FILTRATION
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Details
|
filtered
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Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC(C)C
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Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.315 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 124.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |